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Compound of Interest

Compound Name: Methyl 2,3-dichlorophenylacetate

Cat. No.: B075993 Get Quote

A comprehensive guide for researchers and drug development professionals on the distinct

spectroscopic characteristics of Methyl 2,3-dichlorophenylacetate and its positional isomers.

This report provides a detailed comparison of their Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols

and a visual workflow for analysis.

This guide offers an objective spectroscopic comparison of Methyl 2,3-dichlorophenylacetate
and its five positional isomers: Methyl 2,4-dichlorophenylacetate, Methyl 2,5-

dichlorophenylacetate, Methyl 2,6-dichlorophenylacetate, Methyl 3,4-dichlorophenylacetate,

and Methyl 3,5-dichlorophenylacetate. Understanding the unique spectral fingerprints of these

closely related compounds is crucial for their unambiguous identification in complex reaction

mixtures and for quality control in pharmaceutical development, where precise molecular

structure is paramount.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for Methyl 2,3-dichlorophenylacetate and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Isomer -CH₂- (s) -OCH₃ (s)
Aromatic Protons
(m)

Methyl 2,3-

dichlorophenylacetate
~3.89 ~3.71 ~7.18-7.45

Methyl 2,4-

dichlorophenylacetate
~3.67 ~3.70 ~7.20-7.40

Methyl 2,5-

dichlorophenylacetate
~3.68 ~3.71 ~7.25-7.35

Methyl 2,6-

dichlorophenylacetate
~4.05 ~3.70 ~7.20-7.40

Methyl 3,4-

dichlorophenylacetate
~3.63 ~3.69 ~7.15-7.42

Methyl 3,5-

dichlorophenylacetate
~3.64 ~3.69 ~7.20-7.30

Note: The chemical shifts for aromatic protons are presented as a range due to complex

splitting patterns. 's' denotes a singlet, and 'm' denotes a multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Isomer C=O -CH₂- -OCH₃
Aromatic
Carbons

Methyl 2,3-

dichlorophenylac

etate

~170.1 ~39.0 ~52.5

~127.5, 129.8,

130.8, 132.5,

133.9, 135.2

Methyl 2,4-

dichlorophenylac

etate

~170.5 ~38.2 ~52.4

~127.5, 129.5,

131.2, 133.0,

134.8, 135.5

Methyl 2,5-

dichlorophenylac

etate

~170.3 ~38.4 ~52.5

~128.8, 129.0,

130.5, 131.9,

132.6, 137.1

Methyl 2,6-

dichlorophenylac

etate

~169.8 ~36.1 ~52.4
~128.6, 130.0,

131.5, 135.2

Methyl 3,4-

dichlorophenylac

etate

~170.8 ~40.2 ~52.4

~128.5, 130.5,

130.8, 132.5,

133.0, 136.1

Methyl 3,5-

dichlorophenylac

etate

~170.6 ~40.5 ~52.5
~127.8, 130.5,

135.2, 138.9

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
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Isomer C=O Stretch C-O Stretch C-Cl Stretch

Methyl 2,3-

dichlorophenylacetate
~1740 ~1200 ~700-800

Methyl 2,4-

dichlorophenylacetate
~1738 ~1210 ~700-850

Methyl 2,5-

dichlorophenylacetate
~1742 ~1205 ~700-850

Methyl 2,6-

dichlorophenylacetate
~1745 ~1215 ~750-800

Methyl 3,4-

dichlorophenylacetate
~1735 ~1195 ~700-850

Methyl 3,5-

dichlorophenylacetate
~1737 ~1198 ~700-850

Table 4: Mass Spectrometry (MS) Data (m/z)

Isomer Molecular Ion [M]⁺ Key Fragment Ions

Methyl 2,3-

dichlorophenylacetate
218/220/222 159/161, 124

Methyl 2,4-

dichlorophenylacetate
218/220/222 159/161, 124

Methyl 2,5-

dichlorophenylacetate
218/220/222 159/161, 124

Methyl 2,6-

dichlorophenylacetate
218/220/222 159/161, 124

Methyl 3,4-

dichlorophenylacetate
218/220/222 159/161, 124

Methyl 3,5-

dichlorophenylacetate
218/220/222 159/161, 124
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Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the

molecular ion and chlorine-containing fragments.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to acquire the

data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz

spectrometer operating at a frequency of 100 MHz. Spectra were obtained with a spectral

width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was prepared between two

potassium bromide (KBr) plates.

Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹ and an accumulation of 16 scans.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Samples were diluted in dichloromethane to a concentration of

approximately 1 mg/mL.

GC Conditions: A 1 µL aliquot of the sample solution was injected into a gas chromatograph

equipped with a 30 m x 0.25 mm (I.D.) x 0.25 µm film thickness non-polar capillary column.

The oven temperature was programmed to start at 50°C, hold for 2 minutes, then ramp at a
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rate of 10°C/min to 250°C and hold for 5 minutes. Helium was used as the carrier gas at a

constant flow rate of 1 mL/min.

MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70

eV. The mass range scanned was from m/z 40 to 450.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

isomeric compounds.
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Caption: Workflow for the spectroscopic analysis and comparison of methyl

dichlorophenylacetate isomers.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Methyl 2,3-
Dichlorophenylacetate and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075993#spectroscopic-comparison-of-methyl-2-3-
dichlorophenylacetate-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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